REACTION_SMILES
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[CH3:25][OH:26].[CH:1](=[O:2])[c:3]1[c:4]([O:21][CH3:22])[cH:5][c:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:17][c:18]1[O:19][CH3:20].[Na+:24].[OH-:23]>>[CH:1](=[O:2])[c:3]1[c:4]([O:21][CH3:22])[cH:5][c:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:17][c:18]1[O:19][CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCCOc1cc(OC)c(C=O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cc(OCCCCC(=O)O)cc(OC)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |